Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate
CAS No.: 1065074-27-2
Cat. No.: VC2812662
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065074-27-2 |
|---|---|
| Molecular Formula | C11H8ClNO3 |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-13-16-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
| Standard InChI Key | IQMQZQIJFOAHQN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl |
| Canonical SMILES | COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Identification
Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate (CAS: 1065074-27-2) is an isoxazole derivative characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The compound features a 3-chlorophenyl group at the 5-position and a methyl carboxylate at the 4-position of the isoxazole core. This specific structural arrangement contributes to its unique chemical and biological properties.
Molecular Information
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO₃ |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate |
| CAS Number | 1065074-27-2 |
| InChI | InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-13-16-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
| InChIKey | IQMQZQIJFOAHQN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl |
The compound possesses a planar structure with the isoxazole ring, though some torsional angles might exist between the isoxazole and phenyl moieties due to steric interactions.
Physical and Chemical Properties
Physical Characteristics
Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate typically appears as a crystalline solid at room temperature. Its physical properties are influenced by the heterocyclic isoxazole core and the chlorophenyl substituent.
Chemical Reactivity
The isoxazole ring in this compound exhibits unique reactivity patterns:
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The carbon at position 4 bears a methyl carboxylate group, which can undergo typical ester reactions including hydrolysis, transesterification, and reduction.
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The isoxazole ring itself can participate in various transformations, including ring-opening reactions under specific conditions.
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The 3-chlorophenyl group introduces additional reactivity, with the chlorine atom potentially participating in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
The compound's chemical behavior is largely determined by the electron distribution within the isoxazole ring, which is affected by both the electron-withdrawing carboxylate group and the chlorophenyl substituent.
Synthesis Methods
Conventional Synthetic Routes
Several approaches have been documented for synthesizing Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate:
Cycloaddition Reactions
The most common method involves the 1,3-dipolar cycloaddition of nitrile oxides with appropriate alkynes or alkenes. For this specific compound, the reaction typically proceeds between a 3-chlorobenzonitrile oxide derivative and a suitable alkyne bearing a carboxylate functionality.
Condensation Methods
Another approach involves the condensation of hydroxylamine with β-dicarbonyl compounds followed by appropriate functionalization. This pathway may involve:
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Formation of an oxime intermediate
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Cyclization to form the isoxazole ring
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Introduction of the chlorophenyl and carboxylate groups at their respective positions
Industrial Production Methods
Industrial synthesis may employ continuous flow reactors and automated systems to enhance efficiency and yield. Purification typically involves recrystallization and chromatographic techniques to obtain high-purity product.
Example Synthesis Protocol
Based on analogous isoxazole derivatives, a potential synthesis route could involve:
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Reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime
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Conversion of the oxime to the nitrile oxide using an appropriate oxidizing agent
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1,3-Dipolar cycloaddition with methyl propiolate to yield the target compound
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Purification by column chromatography using appropriate solvent systems
Spectroscopic Characterization
¹H NMR Spectroscopic Data
The proton NMR spectrum of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate typically shows:
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A singlet at approximately δ 3.9-4.0 ppm corresponding to the methyl ester protons
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Complex patterns in the aromatic region (δ 7.2-7.9 ppm) representing the chlorophenyl protons
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A singlet at around δ 8.5-9.0 ppm attributable to the isoxazole proton
¹³C NMR Spectroscopic Data
Carbon-13 NMR typically reveals:
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A signal at approximately δ 52-53 ppm for the methyl carbon
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Signals between δ 125-140 ppm for the aromatic and isoxazole ring carbons
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A downfield signal at approximately δ 160-165 ppm for the carbonyl carbon
Mass Spectrometry
Mass spectrometric analysis of the compound typically reveals:
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Molecular ion peak at m/z 237-239 (reflecting the chlorine isotope pattern)
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Fragmentation patterns including loss of the methoxy group (M-31) and other characteristic fragmentations of the isoxazole ring
Infrared Spectroscopy
IR spectroscopy shows characteristic bands at:
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~1720-1740 cm⁻¹ (C=O stretching of the ester group)
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~1600-1620 cm⁻¹ (C=N stretching of the isoxazole ring)
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~1200-1250 cm⁻¹ (C-O stretching of the ester group)
Chemical Transformations and Reactions
Ester Hydrolysis
The methyl ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. For example, treatment with potassium hydroxide can produce 5-(3-chlorophenyl)isoxazole-4-carboxylic acid, which is a valuable intermediate for further derivatization.
Reduction Reactions
Selective reduction of the ester group using appropriate reducing agents (e.g., lithium aluminum hydride or sodium borohydride) can yield the corresponding alcohol derivative.
Coupling Reactions
The compound can participate in various coupling reactions, particularly through the chlorophenyl moiety, enabling the formation of more complex molecular architectures.
Ring Transformations
Under specific conditions, the isoxazole ring can undergo transformations to other heterocyclic systems. For instance, domino transformation processes can convert isoxazoles to pyrrole derivatives as documented for similar compounds.
Biological Activity and Applications
Chemical Applications
The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures with potential applications in:
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Pharmaceutical development
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Agrochemical research
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Materials science
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Coordination chemistry
Role as a Synthetic Intermediate
Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate functions as an important synthetic intermediate in the preparation of various biologically active compounds. Its transformation to other functional derivatives enables the synthesis of diverse chemical libraries for structure-activity relationship studies.
Comparison with Structural Analogs
Structural Variations and Effects
Several structural analogs of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate have been reported, with variations in:
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The position of the chlorine atom on the phenyl ring (2-, 3-, or 4-chlorophenyl)
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The position of the carboxylate group on the isoxazole ring
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The nature of the alkyl group in the ester moiety
These structural variations can significantly influence the compound's chemical reactivity, physical properties, and biological activities.
Comparative Analysis
| Compound | CAS Number | Molecular Weight | Key Differences |
|---|---|---|---|
| Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate | 1065074-27-2 | 237.64 g/mol | Reference compound |
| Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | 176593-36-5 | 237.64 g/mol | Carboxylate at position 3; Chlorine at para position |
| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | 91258-47-8 | 239.66 g/mol | Dihydroisoxazole ring; Chlorine at para position |
While these compounds share similar structural elements, the position of substituents significantly affects their chemical behavior and potential applications.
Research Significance and Future Directions
Current Research Status
Research on Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate is ongoing, with interest primarily in:
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Its utility as a synthetic building block
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Exploration of its potential biological activities
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Development of more efficient synthetic methods
Future Research Opportunities
Several promising research directions include:
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Development of greener synthetic routes with higher atom economy
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Comprehensive evaluation of biological activities, particularly antimicrobial and anticancer properties
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Exploration of novel derivatization strategies to access diverse chemical libraries
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Investigation of potential applications in materials science and coordination chemistry
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